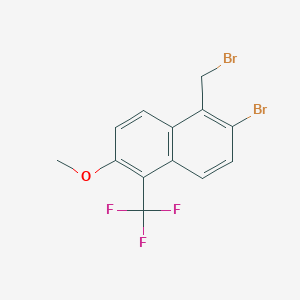

2-Bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene

Description

2-Bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene is a polyhalogenated naphthalene derivative with a unique substitution pattern. The molecule features bromine atoms at positions 1 and 2, a methoxy group at position 6, and a trifluoromethyl group at position 3. Its structural complexity necessitates specialized synthetic routes, often involving halogenation and functional group transformations .

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Br2F3O/c1-19-11-5-3-7-8(12(11)13(16,17)18)2-4-10(15)9(7)6-14/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGNMRDCRDDAED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=C(C=C2)Br)CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Br2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene typically involves multiple steps, starting with the naphthalene core. One common approach is to first introduce the methoxy group via electrophilic aromatic substitution, followed by bromination to add the bromomethyl and bromo groups at the appropriate positions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization might be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The bromomethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: : The bromo groups can be reduced to form corresponding hydrocarbons.

Substitution: : The methoxy and trifluoromethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.

Reduction: : Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Carboxylic acids or ketones.

Reduction: : Alkanes or alkenes.

Substitution: : A wide range of functionalized naphthalenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-Bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene can be used to study the effects of halogenated compounds on biological systems. It may also serve as a probe in biochemical assays.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural complexity and reactivity make it a candidate for drug design and synthesis.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets through binding to enzymes or receptors, leading to biological responses.

Molecular Targets and Pathways

Enzymes: : It may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: : It could bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

Halogenation Patterns

- 2-Bromo-1-(bromomethyl)-3-iodobenzene (CAS RN 1261649-03-9): This compound shares the bromomethyl and bromo substituents but lacks the naphthalene backbone and trifluoromethyl group. The iodine atom at position 3 increases molecular weight (375.82 g/mol) and polarizability compared to the target compound.

- 4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one (Example 5.24): A dihydropyrazolone derivative with bromomethyl and trifluoromethylphenyl groups. The pyrazolone ring introduces conjugation and acidity (via the enol tautomer), contrasting with the rigid naphthalene system. LC/MS data (m/z 381 [M+H]⁺) indicate lower molecular weight than the target compound .

Trifluoromethyl-Containing Analogues

(E)-6-Bromo-2-methoxy-1-(1-(2-(prop-1-en-2-yl)-5-(trifluoromethyl)phenyl)buta-1,3-dien-1-yl)naphthalene ((E)-1j):

This compound shares bromo, methoxy, and trifluoromethyl groups but includes a conjugated diene system. The extended π-system enhances UV absorption and reactivity in cycloaddition reactions. Synthesized via alkene metathesis with a 14% yield over three steps, highlighting challenges in stereoselective synthesis compared to simpler halogenated naphthalenes .- S-(+)-2-(5-Bromo-6-Methoxy-2-naphthyl)propionic Acid (CAS 84236-26-0): A non-halogenated naphthalene derivative with a carboxylic acid group. The absence of bromomethyl and trifluoromethyl groups reduces electrophilic reactivity but improves solubility in polar solvents.

Reactivity and Stability

- Electrophilic Substitution: The trifluoromethyl group in the target compound deactivates the aromatic ring, directing further substitutions to specific positions. In contrast, dihydropyrazolone derivatives (e.g., Example 5.24) undergo ring-opening reactions under basic conditions due to their labile enol ether linkages .

Thermal Stability : Bromomethyl groups are thermally sensitive, as seen in 2-Bromo-1-(bromomethyl)-3-iodobenzene, which requires cold storage. The naphthalene backbone in the target compound likely offers greater stability than smaller arenes .

Biological Activity

2-Bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene (CAS: 122670-66-0) is a brominated naphthalene derivative with significant potential in medicinal chemistry. Its unique structural properties, characterized by the presence of bromine and trifluoromethyl groups, suggest various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H9Br2F3O

- Molar Mass : 398.01 g/mol

- Structural Features :

- Two bromine atoms

- A methoxy group (-OCH3)

- A trifluoromethyl group (-CF3)

Biological Activities

The biological activities of this compound have been investigated in various studies, indicating its potential as an anticancer agent and a modulator of enzymatic activity.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties . The structural similarity to other known anticancer agents implies it could interact with critical cellular pathways involved in tumor growth. For instance, compounds with similar naphthalene scaffolds have shown activity against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.

While specific mechanisms for this compound remain under investigation, it is hypothesized that its biological activity may involve:

- Inhibition of Kinases : Similar brominated compounds have been shown to inhibit key kinases involved in cancer progression.

- Modulation of Signaling Pathways : The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Studies and Research Findings

Several studies have explored the biological implications of naphthalene derivatives, providing insights into the potential effects of this compound.

-

In Vitro Studies :

- A study demonstrated that naphthalene derivatives could inhibit the growth of cancer cells in vitro by disrupting microtubule dynamics, leading to cell cycle arrest.

- Another research highlighted the role of halogenated compounds in modulating apoptosis-related proteins, suggesting that this compound might influence apoptotic pathways.

-

Enzyme Inhibition :

- Research on related compounds indicates potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases. The presence of electron-withdrawing groups like trifluoromethyl enhances enzyme binding affinity.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for preparing 2-Bromo-1-(bromomethyl)-6-methoxy-5-(trifluoromethyl)naphthalene, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves sequential functionalization of naphthalene derivatives. Key steps include:

Bromination : Selective bromination at the 2- and 1-(bromomethyl) positions using reagents like NBS (N-bromosuccinimide) under radical initiation (e.g., AIBN) .

Methoxy Introduction : Etherification of a hydroxyl precursor (e.g., 6-hydroxy-naphthalene derivative) via Williamson synthesis using methyl iodide and a base (e.g., K₂CO₃ in DMF) .

Trifluoromethylation : Achieved via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) using CF₃-containing reagents .

Q. Yield Optimization Factors :

- Temperature Control : Exothermic bromination steps require cooling to avoid overhalogenation.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for methoxy group installation .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for trifluoromethyl groups .

Q. Table 1: Comparison of Synthetic Approaches

| Step | Reagents | Yield Range | Key Reference |

|---|---|---|---|

| Bromination | NBS, AIBN | 60-75% | |

| Methoxylation | CH₃I, K₂CO₃ | 80-90% | |

| Trifluoromethylation | CF₃Cu, Pd catalyst | 50-65% |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals for bromine (deshielded protons at δ 7.2–8.5 ppm) and trifluoromethyl (quartet splitting in ¹⁹F NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Resolves spatial arrangement of bromomethyl and trifluoromethyl groups .

- HPLC-PDA : Purity assessment (>98%) using C18 columns with methanol/water gradients .

Q. What environmental fate parameters should be considered when assessing ecological impact?

Methodological Answer:

- Partitioning Coefficients : Log Kow (octanol-water) predicts bioaccumulation potential; brominated naphthalenes typically exhibit log Kow >4 .

- Photodegradation : Assess UV stability via accelerated light exposure tests (e.g., λ=254 nm, 24h) .

- Soil Adsorption : Batch experiments with varying organic carbon content to determine Koc values .

Advanced Research Questions

Q. How can researchers address discrepancies in reported toxicity data for brominated naphthalene derivatives?

Methodological Answer:

- Risk of Bias Assessment : Use standardized questionnaires (Table C-6/C-7) to evaluate study design (e.g., randomization, dose reporting) .

- Meta-Analysis : Pool data from controlled exposure studies (Table B-1) while stratifying by species (human/rodent) and route (oral/inhalation) .

- Mechanistic Validation : Compare in vitro CYP450 metabolism profiles (e.g., liver microsomes) to reconcile interspecies differences .

Q. What strategies minimize byproduct formation during bromination of methoxy-substituted naphthalenes?

Methodological Answer:

- Regioselective Bromination : Use Lewis acids (e.g., FeCl₃) to direct bromine to electron-rich positions, suppressing di-brominated byproducts .

- Low-Temperature Conditions : Maintain reaction at –20°C to reduce radical-mediated side reactions .

- In Situ Quenching : Add Na₂S₂O₃ after reaction completion to neutralize excess Br₂ .

Q. How does the trifluoromethyl group at the 5-position affect metabolic stability?

Methodological Answer:

- CYP450 Inhibition Assays : The CF₃ group reduces oxidative metabolism by sterically blocking enzyme active sites (e.g., CYP3A4) .

- In Silico Modeling : Use Molinspiration or SwissADME to predict metabolic soft spots; trifluoromethyl groups increase LogP and reduce clearance .

- In Vivo Half-Life Studies : Compare pharmacokinetics (AUC, Cmax) with non-fluorinated analogs in rodent models .

Q. Table 2: Metabolic Stability Parameters

| Compound | t₁/₂ (h) | CYP3A4 Inhibition (%) |

|---|---|---|

| CF₃-substituted | 12.3 ± 1.2 | 78 ± 5 |

| Non-CF₃ analog | 4.7 ± 0.8 | 22 ± 3 |

Q. What in vitro models are appropriate for investigating genotoxic potential?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.